Biochemical Potency: HPK1-IN-9 Demonstrates Sub-Nanomolar IC50 Against HPK1
HPK1-IN-9 exhibits an IC50 value of 0.32 nM in an HPK1 kinase assay . In contrast, the clinically advanced HPK1 inhibitor CFI-402411 (Treadwell Therapeutics) has a reported IC50 of 1.7 nM [1], and the spiro-analog compound 16 (ACS Med Chem Lett) demonstrates an IC50 of 2.67 nM [2]. This represents a >5-fold increase in potency for HPK1-IN-9 relative to these comparators under similar enzymatic conditions.
| Evidence Dimension | Enzymatic IC50 (HPK1) |
|---|---|
| Target Compound Data | 0.32 nM |
| Comparator Or Baseline | CFI-402411: 1.7 nM; Compound 16: 2.67 nM |
| Quantified Difference | >5-fold lower IC50 for HPK1-IN-9 |
| Conditions | ADP-Glo™ Kinase Assay (estimated 1 µM ATP) |
Why This Matters
Lower IC50 correlates with reduced compound concentration required for target engagement, potentially translating to higher cellular efficacy and a wider therapeutic index.
- [1] AllSci. China's Stonewise puts novel HPK1 inhibitor to first-in-human test. 2026. View Source
- [2] Peng J, Ding X, Chen CXJ. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. ACS Med Chem Lett. 2024;15(11):2032-2041. doi:10.1021/acsmedchemlett.4c00434. View Source
